

An In-depth Technical Guide to 2-bromo-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-bromo-N,N-dimethylbenzenesulfonamide
Cat. No.:	B1591715

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

2-bromo-N,N-dimethylbenzenesulfonamide, identified by the CAS number 65000-13-7, is a halogenated aromatic sulfonamide that has garnered interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry.^[1] Its structure, featuring a bromine atom ortho to a dimethylated sulfonamide group on a benzene ring, presents a unique combination of steric and electronic properties. This arrangement makes it a valuable intermediate and building block for the synthesis of more complex molecules. The sulfonamide moiety is a well-established pharmacophore, present in a wide array of therapeutic agents, while the bromo-substituent offers a reactive handle for various cross-coupling reactions, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of **2-bromo-N,N-dimethylbenzenesulfonamide**, offering insights for its strategic utilization in research and development.

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The following table summarizes the key properties of **2-bromo-N,N-dimethylbenzenesulfonamide**.

Property	Value	Source(s)
CAS Number	65000-13-7	[1]
Molecular Formula	C ₈ H ₁₀ BrNO ₂ S	[1]
Molecular Weight	264.14 g/mol	[1]
MDL Number	MFCD07368229	[1]

Further detailed experimental data on properties such as melting point, boiling point, and solubility are not consistently available across public domains and should be determined empirically for specific applications.

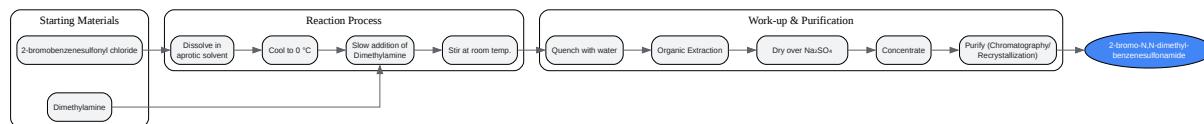
Synthesis and Reaction Mechanism

The synthesis of **2-bromo-N,N-dimethylbenzenesulfonamide** is typically achieved through the reaction of 2-bromobenzenesulfonyl chloride with dimethylamine. This nucleophilic substitution reaction is a standard and efficient method for the formation of sulfonamides.

Experimental Protocol: Synthesis of **2-bromo-N,N-dimethylbenzenesulfonamide**

This protocol is a general method that can be adapted for the synthesis of **2-bromo-N,N-dimethylbenzenesulfonamide**.

Materials:


- 2-bromobenzenesulfonyl chloride
- Dimethylamine (e.g., 2M solution in THF or as a gas)
- A suitable aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
- A non-nucleophilic base (e.g., triethylamine, pyridine) (optional, to scavenge HCl)
- Anhydrous magnesium sulfate or sodium sulfate

- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography equipment)

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzenesulfonyl chloride (1.0 equivalent) in the chosen aprotic solvent.
- Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add dimethylamine (1.1 to 2.2 equivalents) to the stirred solution. If using a solution of dimethylamine, add it dropwise. If using dimethylamine gas, bubble it through the solution at a controlled rate. The reaction is exothermic, and maintaining a low temperature is crucial.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, quench the reaction by adding water. If a base was used, an acidic workup (e.g., with dilute HCl) may be necessary to remove the excess base. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure **2-bromo-N,N-dimethylbenzenesulfonamide**.

Reaction Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **2-bromo-N,N-dimethylbenzenesulfonamide**.

Mechanistic Rationale

The underlying mechanism of this synthesis is a nucleophilic acyl substitution at the sulfonyl group. The lone pair of electrons on the nitrogen atom of dimethylamine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The chloride ion, being a good leaving group, is subsequently displaced. The presence of a non-nucleophilic base can be advantageous as it neutralizes the hydrochloric acid byproduct, driving the reaction to completion and preventing potential side reactions.

Applications in Research and Drug Development

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. While specific, direct applications of **2-bromo-N,N-dimethylbenzenesulfonamide** are not extensively documented in peer-reviewed literature, its structural features suggest significant potential in several areas of drug discovery and development.

As a Versatile Intermediate

The primary utility of **2-bromo-N,N-dimethylbenzenesulfonamide** lies in its role as a versatile synthetic intermediate. The bromine atom can be readily displaced or participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the

introduction of a wide range of substituents at the 2-position of the benzene ring, enabling the creation of libraries of novel compounds for biological screening. For instance, it is listed as a downstream product of 2-Bromobenzenesulfonamide, highlighting its role as a building block in more complex syntheses.

Potential as an Enzyme Inhibitor

The sulfonamide moiety is a known zinc-binding group, which is a critical feature for the inhibition of metalloenzymes.^[2] Benzenesulfonamides, as a class, are well-known inhibitors of carbonic anhydrases, a family of zinc-containing enzymes involved in various physiological and pathological processes.^[2] It is hypothesized that the sulfonamide group of **2-bromo-N,N-dimethylbenzenesulfonamide** could coordinate with the zinc ion in the active site of such enzymes, leading to their inhibition. The N,N-dimethyl and 2-bromo substituents would likely influence the compound's binding affinity and selectivity for different enzyme isoforms.^[2]

Scaffold for Novel Therapeutics

The structural framework of **2-bromo-N,N-dimethylbenzenesulfonamide** can serve as a starting point for the design of new therapeutic agents. By modifying the substituents on the benzene ring and the sulfonamide nitrogen, medicinal chemists can explore a vast chemical space to develop compounds with desired pharmacological properties. The benzenesulfonamide core has been associated with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **2-bromo-N,N-dimethylbenzenesulfonamide**. The following information is based on the GHS hazard statements provided by suppliers.

GHS Hazard and Precautionary Statements

Hazard Statements	Precautionary Statements
H315: Causes skin irritation.	P264: Wash skin thoroughly after handling.
H319: Causes serious eye irritation.	P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
P271: Use only outdoors or in a well-ventilated area.	
P302+P352: IF ON SKIN: Wash with plenty of soap and water.	
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
P312: Call a POISON CENTER or doctor/physician if you feel unwell.	
P403+P233: Store in a well-ventilated place. Keep container tightly closed.	
P501: Dispose of contents/container to an approved waste disposal plant.	

This information is sourced from supplier safety data.^[3] It is imperative to consult the specific Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this compound.

Personal Protective Equipment (PPE)

- Eye Protection: Chemical safety goggles or a face shield are essential.
- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
- Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

- Respiratory Protection: If handling in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator is recommended.

Conclusion

2-bromo-N,N-dimethylbenzenesulfonamide is a valuable and versatile chemical entity for researchers and professionals in organic synthesis and drug discovery. Its defined physicochemical properties, straightforward synthesis, and the reactive nature of its bromo-substituent make it an attractive building block for the creation of novel and complex molecules. While its direct biological applications are still under exploration, the well-established pharmacological importance of the benzenesulfonamide scaffold suggests a promising future for this compound and its derivatives in the development of new therapeutic agents. As with all chemical research, a thorough understanding of its properties and a commitment to safe handling practices are paramount to unlocking its full potential.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Bromo-N,N-dimethylbenzenesulfonamide , 98% , 65000-13-7 - CookeChem [cookechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arctomsci.com [arctomsci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-bromo-N,N-dimethylbenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591715#2-bromo-n-n-dimethylbenzenesulfonamide-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com